molecular formula C5H4N4 B1217852 1h-Pyrazolo[3,4-d]pyrimidine CAS No. 271-80-7

1h-Pyrazolo[3,4-d]pyrimidine

货号: B1217852
CAS 编号: 271-80-7
分子量: 120.11 g/mol
InChI 键: QUKPALAWEPMWOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.

准备方法

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-aminopyrazole with formamide under acidic conditions to form the desired compound . Another approach involves the cyclization of 3-aminopyrazole with ethyl formate in the presence of a base . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

Reactions at the C-4 Position

  • Modification of the Amino Group: The amino group at the C-4 position of pyrazolo[3,4-d]pyrimidine can be modified by reacting with diethyl carbonate and bis(2-chloroethyl)carbonate .

  • Chlorination: Chlorination of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione using phosphorus oxychloride and phosphorus pentachloride produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

  • Reactions with Amines and Hydrazines: 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can react with aniline to afford 4-chloro-N1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine . This compound can further react with hydrazine hydrate to afford 4-hydrazinyl-N1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine .

Suzuki Reactions

  • 3-Aryl substituted pyrazolo[3,4-d]pyrimidine derivatives containing functional groups at the 3-phenyl group can be synthesized using the Suzuki reaction of 1-(cyclohexylmethyl)-3-iodo-1H-pyrazolo-[3,4-d]pyrimidin-4-amine with different boronic acid derivatives in the presence of Pd(PPh3)4 .

Reissert Compound Formation

  • Reissert compound formation can be achieved using aluminium chloride as a catalyst in anhydrous media . This method has been applied to this compound derivatives, such as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

Miscellaneous Reactions

  • Hydrazine derivative 7 reacts with phenyl isocyanate in refluxing pyridine to yield pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine derivative 11 .

  • Refluxing compound 7 and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yields (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin derivatives 14–17 .

作用机制

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases and receptors. For example, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity and thereby reducing cancer cell proliferation . The pathways involved in these mechanisms include the regulation of cell cycle progression, apoptosis, and signal transduction.

相似化合物的比较

1H-Pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the ability to interact with a wide range of biological targets, making it a versatile scaffold for drug design.

生物活性

1H-Pyrazolo[3,4-d]pyrimidine is a significant heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, highlighting the compound's anticancer properties, antibacterial effects, and potential as a phosphodiesterase inhibitor.

Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. The scaffold has shown promise in inhibiting various cancer cell lines through different mechanisms.

Key Findings:

  • Compound 1a demonstrated high anticancer activity against the A549 lung cancer cell line with an IC50 of 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control. Flow cytometric analysis indicated that this compound significantly induced apoptosis in A549 cells at low micromolar concentrations .
  • Compound 12b , a derivative designed as an epidermal growth factor receptor (EGFR) inhibitor, exhibited potent anti-proliferative activities with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. It also showed remarkable inhibitory activity against both wild-type and mutant EGFR (IC50 = 0.016 µM and 0.236 µM, respectively) and induced significant apoptosis by increasing the BAX/Bcl-2 ratio .

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1aA5492.24Induces apoptosis
12bA5498.21EGFR inhibition; induces apoptosis
12bHCT-11619.56EGFR inhibition; induces apoptosis
5iMCF-70.3Dual EGFR/VGFR2 inhibition

Antibacterial Activity

Research has also indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antibacterial properties. These compounds have shown effectiveness against various bacterial strains, including Gram-positive bacteria.

Notable Studies:

  • A study highlighted the inhibition of Staphylococcus aureus DNA polymerase III by pyrazolo[3,4-d]pyrimidin-4-one derivatives, showcasing their potential as antibacterial agents .
  • Another investigation reported the synthesis of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives that exhibited promising antibacterial and antifungal activities against several pathogenic microorganisms .

Phosphodiesterase Inhibition

Recent studies have explored the application of pyrazolo[3,4-d]pyrimidine as phosphodiesterase (PDE) inhibitors, particularly targeting Cryptosporidium parasites.

Research Insights:

  • Compounds identified as PDE inhibitors have shown efficacy in inhibiting the growth of Cryptosporidium parvum, a significant cause of diarrheal diseases in infants. The lead compounds interact with the parasite enzyme Cp PDE1, indicating their potential as therapeutic agents for cryptosporidiosis .

属性

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKPALAWEPMWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181566
Record name Pyrazolo(3,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-80-7
Record name 1H-Pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 271-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazolo(3,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Di-(2-propyl)-2-chloroethoxymethylphosphonate is reacted with 4,6-bismethylmercapto-pyrazolo[3,4-d]pyrimidine (Tetrahedron, 1967, 23: 891) in the presence of DBU to effect attachment at the pyrazole ring nitrogen(s). Displacement of the 4-methymercapto functionality and concommitant monoester hydrolysis is then effected using aqueous sodium hydroxide. Displacement of the remaining 6-methymercapto group is accomplished (after initial oxidation with m-chloroperbenzoic acid to the intermediate methy sulfone) using methanolic ammonia. Bromination at the 3-position is performed according to the procedure described in J. Med. Chem. 1984, 27: 1026-30. Displacement of the 3-bromo group with Fmoc-protected propargylamine is effected using the palladium(0) catalyst described above. The remaining phosphate ester is then deprotected using bromotrimethylsilane. Pyrophosphorylation, deprotection and dye coupling are then performed as described above to yield the fluorescently labeled PME-G-pp analog (pyrazolo[3,4-d]pyrimidine analog).
[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Di-(2-propyl)-2-chloroethoxymethylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-methymercapto
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Analogously to Example 32, 521 mg (2.00 mmol) of 3-amino-4-(3-chlorophenylamino)-1H-pyrazolo[3,4-d]pyrimidine (see Step 1.6) and 343 μl of acetic acid are dissolved in 50 ml of methanol and reacted with 567 mg (3.0 mmol) of 4-(thiazol-2-yl)-benzaldehyde to form 4-(3chloro-phenylamino)-3t{4-(thiazol-2-yl)-phen-1-yl)methyleneamino]-1H-pyrazolo[3,4-d]pyrimidine. The above intermediate is reduced in 30 ml of DMEU with 16 ml (16 mmol) of DIBAL-H and worked up analogously. The crude product is dissolved in THF/methanol; 20 g of silica gel are added and the mixture is dried to a powder. Application to a silica gel column and elution with CH2Cl2/methanol/H2O/acetic acid (85:13:1.5:0.5) yield 4-(3-chloro-phenylamino)-3-[4-(thiazol-2-yl)-benzylamino]-1H-pyrazolo[3,4-d]pyrimidine; m.p. 241-243° C.; TLC: Rf=0.44 (CHCl3/methanol/H2O/acetic acid=85:13:1.5:0.5); HPLC: tRet(grad20-100)=9.0; FAB-MS: (M+H)+=434.
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
343 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Analogously to Example 5, 436 mg (2.3 mmol) of N-ethoxycarbonyl-(D/L)-valine [prepared from (D/L)-valine as described in J. Org. Chem. 60, 7256 (1995)] in 4.8 ml of THF and 506 μl (4.6 mmol) of NMM are activated with 349 μl (2.6 mmol) of isobutyl chloroformate and then reacted with 600 mg (2.3 mmol) of 3-amino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine (see Step 1.6). Dissolution in DMSO (2 ml) at 100° C., addition of 25 ml of ethanol and cooling yield rac.-4-(3-chloro-phenylamino)-3{N-ethoxycarbonyl-valyl)-amino}-1H-pyrazolo[3,4-d]pyrimidine; HPLC: tRet(grad20-100/20)=13.2; FAB-MS: (M+H)+=432.
[Compound]
Name
N-ethoxycarbonyl-(D/L)-valine
Quantity
436 mg
Type
reactant
Reaction Step One
Name
Quantity
506 μL
Type
reactant
Reaction Step Two
Quantity
349 μL
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.8 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
1h-Pyrazolo[3,4-d]pyrimidine
Customer
Q & A

A: 1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as EGFR inhibitors. Specifically, these compounds have shown the ability to bind to both the wild-type EGFR (EGFRWT) and the mutant EGFR (EGFRT790M) []. The interaction with EGFR is primarily attributed to the compound's ability to compete with ATP for binding at the enzyme's active site, thereby inhibiting its activity. This inhibition then disrupts downstream signaling pathways involved in cell proliferation and survival, leading to anti-tumor effects.

A: this compound derivatives have been identified as potent and selective ATP-competitive inhibitors of mTOR []. Inhibition of mTOR leads to a cascade of downstream effects, primarily impacting cell growth, proliferation, and survival. By blocking mTOR signaling, these compounds can disrupt essential cellular processes, including protein synthesis, ribosome biogenesis, and nutrient uptake, ultimately leading to growth arrest and cell death in cancer cells.

A: Yes, certain this compound derivatives have been identified as dual ERK/PI3K inhibitors []. This dual inhibition is significant because the MAPK and PI3K signaling pathways are often dysregulated in cancer, contributing to uncontrolled cell growth and survival. By simultaneously targeting both pathways, these compounds offer a promising strategy for cancer therapy, potentially overcoming drug resistance associated with single-target inhibitors and enhancing anti-tumor efficacy.

A: The molecular formula of 4-(2-Furyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine is C17H14N4O2, and its molecular weight is 306.32 g/mol [].

A: Crystals of (S)-1-(3-(4-amino-3-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl)-1-pyrrolidinyl)-2-propene-1-one exhibit characteristic peaks in their X-ray powder diffraction spectrum at diffraction angles (2θ ± 0.2°) of 9.5°, 14.3°, 16.7°, 19.1°, 20.8°, 21.9°, and 25.2° []. These distinct peaks serve as fingerprints, aiding in the identification and characterization of this specific crystal form.

A: Azolium salts, including 1,3-dimethylbenzimidazolium iodide, can act as catalysts in the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines with aromatic aldehydes []. The mechanism involves the formation of an intermediate, where the azolium salt facilitates the reaction between the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and the aromatic aldehyde. This catalytic action allows the reaction to proceed under milder conditions and with enhanced efficiency.

A: Molecular docking studies have been extensively employed to investigate the interactions of this compound derivatives with various biological targets, including EGFR and EGFRT790M [, ]. These computational studies provide valuable insights into the binding modes, affinities, and key interactions responsible for the observed biological activities. By simulating the docking of these compounds into the active sites of target proteins, researchers can predict their inhibitory potential, identify crucial structural features for activity, and guide the design of more potent and selective inhibitors.

A: Research on 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines has revealed that the 6-aryl substituent significantly influences their inhibitory activity against mTOR []. Notably, incorporating 6-ureidophenyl groups resulted in subnanomolar inhibitory concentrations, highlighting the importance of this substitution pattern for potent mTOR inhibition. Interestingly, while 6-arylureidophenyl substituents yielded potent mixed inhibitors of mTOR and PI3Kα, 6-alkylureidophenyl groups led to highly selective mTOR inhibitors, demonstrating the subtle yet impactful role of substituent modifications in fine-tuning selectivity profiles.

A: The incorporation of a benzothiazole ring system into pyrazolo[3,4-d]pyrimidine derivatives has demonstrated promising results in enhancing their biological activity []. This modification has led to compounds with significant inhibitory activity against Pseudomonas aeruginosa and Candida albicans. The specific position and substitution pattern of the benzothiazole ring within the pyrazolo[3,4-d]pyrimidine scaffold can further modulate the compounds' activity and selectivity profiles, highlighting the importance of exploring diverse structural variations.

A: The fumarate salt of (R)-1-(1-acryloylpiperidine-3-yl)-4-amino-N-(benzo[d]oxazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide exhibits superior stability and absorption properties compared to the parent compound and other salt forms []. This enhanced stability is attributed to its non-hygroscopic nature, preventing the formation of channel hydrates, which can compromise the drug's stability during storage and handling. This improved stability translates to better bioavailability and a more consistent therapeutic effect.

A: 4-(Ethylthio)-1-β-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine has shown promising in vivo activity against the avian coccidium, Eimeria tenella, effectively clearing the parasite from infected chicks at a dietary concentration of 50 ppm []. This compound exhibited significantly lower toxicity to host cells compared to related purine-based anticoccidials, suggesting a favorable therapeutic index for treating avian coccidiosis.

A: Compound 22c, a pleuromutilin derivative containing a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain, displayed potent in vivo bactericidal activity against MRSA in a neutropenic murine thigh infection model []. Notably, 22c exhibited superior efficacy compared to tiamulin, a commonly used pleuromutilin antibiotic, in reducing bacterial load and demonstrated a favorable pharmacokinetic profile with prolonged post-antibiotic effect. These findings highlight its potential as a new therapeutic option for combating MRSA infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。